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7-Methyl-6,7-dihydro-1H-purine Documentation Hub

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  • Product: 7-Methyl-6,7-dihydro-1H-purine

Core Science & Biosynthesis

Foundational

Structural & Functional Analysis: 7-Methylpurine vs. Dihydro-Derivatives

This guide provides an in-depth technical analysis comparing 7-Methylpurine (a fully aromatic, methylated heterocycle) with its reduced derivative, here chemically defined as 1,6-Dihydro-7-methylpurine (often colloquiall...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 7-Methylpurine (a fully aromatic, methylated heterocycle) with its reduced derivative, here chemically defined as 1,6-Dihydro-7-methylpurine (often colloquially or mistakenly referred to as "6,7-dihydro" in non-standard nomenclature due to the saturation of the C6-N1 bond).

A Technical Guide for Drug Development & Chemical Biology

Executive Summary

The distinction between 7-Methylpurine (7-MeP) and its Dihydro-derivative (DHP) represents the fundamental shift from a stable, aromatic system to a reactive, non-planar intermediate.

  • 7-Methylpurine is a planar, aromatic cation (or zwitterion) stable under physiological conditions, serving as a model for DNA alkylation damage (e.g., N7-methylguanine).

  • The Dihydro-derivative (specifically 1,6-dihydro-7-methylpurine ) is the product of a 2-electron reduction. It loses aromaticity in the pyrimidine ring, adopts a puckered conformation, and becomes highly susceptible to hydrolysis or oxidation. This species is a critical intermediate in the electrochemical detection of purines and the metabolic breakdown of methylated DNA adducts.

Part 1: Structural Architecture & Nomenclature

The "6,7-Dihydro" Nomenclature Ambiguity

Critical Correction: In standard IUPAC purine numbering, C6 and N7 are not directly bonded ; they are separated by C5. Therefore, a "6,7-dihydro" structure (implying saturation of a bond between 6 and 7) is chemically impossible in the purine skeleton.

This term typically refers to one of two species in literature:

  • 1,6-Dihydro-7-methylpurine: The standard reduction product where the N1=C6 double bond is saturated.

  • 7,8-Dihydro-7-methylpurine: The imidazole ring reduction product, a precursor to ring-opened FAPY (formamidopyrimidine) lesions.

This guide focuses on the 1,6-Dihydro form as the primary "reduced" counterpart to 7-Methylpurine.

Comparative Structural Analysis[1]
Feature7-Methylpurine (7-MeP)1,6-Dihydro-7-methylpurine (1,6-DHP)
Hybridization All ring atoms

C6 is

(tetrahedral); N1 is

Aromaticity Fully Aromatic (

electrons)
Interrupted (Pyrimidine ring non-aromatic)
Geometry Planar (Flat)Puckered (Envelope conformation at C6)
Charge (pH 7) Cationic (at N7/N9) or ZwitterionicNeutral or Cationic (depending on pKa)
Stability High (Thermodynamically stable)Low (Kinetically labile, oxidation-prone)
Visualization of Structural Differences

The following diagram contrasts the aromatic 7-MeP with the reduced 1,6-DHP and the ring-opened FAPY derivative.

Caption: Transformation pathway from aromatic 7-Methylpurine to its reduced dihydro form and hydrolytic ring-opening.

Part 2: Physicochemical Properties

Electronic Absorption (UV-Vis)

The most diagnostic difference is the loss of conjugation in the dihydro form.

  • 7-Methylpurine: Exhibits a strong

    
     at ~260-265 nm  due to the 
    
    
    
    transition of the aromatic purine system.
  • Dihydro-derivative: The saturation of the N1=C6 bond interrupts the chromophore. This results in a hypochromic shift (loss of intensity) and a blue shift (to <240 nm) or complete disappearance of the characteristic purine peak, often replaced by a weaker absorption at lower wavelengths.

Acid-Base Properties (pKa)
  • 7-Methylpurine: The N7-methyl group creates a positive charge deficiency in the imidazole ring. The pKa for protonation at N1 is approximately 2.3 . It is a weak base.

  • Dihydro-derivative: The reduced pyrimidine ring is more basic due to the loss of aromatic stabilization energy that usually disfavors protonation. However, the specific pKa is highly sensitive to the substitution pattern and solvent.

Electrochemical Behavior
  • Reduction Potential: 7-Methylpurine undergoes irreversible reduction at the dropping mercury electrode (DME) at potentials around -1.1 to -1.3 V (vs. SCE) at pH 4-6.

  • Mechanism: The reduction consumes 2 electrons and 2 protons , yielding the 1,6-dihydro derivative. This process is generally irreversible because the dihydro product is unstable and can dimerize or hydrolyze.

Part 3: Synthesis & Experimental Protocols

Protocol A: Synthesis of 7-Methylpurine (Methylation)

Objective: Regioselective methylation of purine at the N7 position. Principle: Direct alkylation of purine often yields a mixture of N9 (kinetic) and N7 (thermodynamic) isomers. Blocking N9 or using specific solvent conditions favors N7.

Reagents:

  • Purine (Starting material)[1][2][3][4]

  • Methyl Iodide (MeI) or Dimethyl Sulfate

  • Solvent: Dimethylacetamide (DMA) or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of Purine in 20 mL of DMA.

  • Alkylation: Add 12 mmol of Methyl Iodide dropwise at room temperature.

  • Heating: Heat the mixture to 60-70°C for 4-6 hours. (Higher temperatures favor the thermodynamic N7 product).

  • Precipitation: Cool the solution. The 7-methylpurinium iodide salt often precipitates directly upon cooling or addition of diethyl ether.

  • Purification: Recrystallize from ethanol/water.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a distinct singlet for the N-Me group at
    
    
    ppm and a downfield shift of the H8 proton due to the adjacent positive charge.
Protocol B: Electrochemical Generation of Dihydro-7-Methylpurine

Objective: Controlled reduction to generate the 1,6-dihydro species for transient analysis. Note: Isolate this species under inert atmosphere (Argon/Nitrogen) as it re-oxidizes in air.

Reagents:

  • 7-Methylpurine (synthesized above)

  • Electrolyte: 0.1 M Phosphate Buffer (pH 6.0)

  • Working Electrode: Mercury Pool or Glassy Carbon (for voltammetry)

Step-by-Step:

  • Setup: Prepare a standard three-electrode cell (Working, Pt Counter, Ag/AgCl Reference).

  • Deoxygenation: Purge the electrolyte with Argon for 20 minutes (Critical: Oxygen interferes with reduction).

  • Electrolysis: Apply a constant potential of -1.4 V (vs. Ag/AgCl).

  • Monitoring: Monitor the current decay. The electrolysis is complete when the current drops to <1% of the initial value.

  • Characterization (In-situ): Transfer the solution anaerobically to a UV-Vis cuvette. Observe the disappearance of the 260 nm peak .

Part 4: Biological & Pharmacological Implications[5]

DNA Damage & Repair (The 7-MeG Analog)

7-Methylpurine is the structural core of 7-Methylguanine (7-MeG) , the most common DNA adduct caused by alkylating agents (e.g., temozolomide, methyl methanesulfonate).

  • Mechanism: Alkylation at N7 weakens the glycosidic bond (N9-C1').

  • Hydrolysis: The weakened bond leads to spontaneous depurination (creating an abasic site) or imidazole ring opening.

  • Ring Opening: The 7,8-dihydro-8-hydroxy intermediate forms via water attack at C8, eventually cleaving the imidazole ring to form FAPY (formamidopyrimidine) lesions, which are highly mutagenic.

Metabolic Activation

The "dihydro" forms are often metabolic intermediates.

  • Xanthine Oxidase: Typically oxidizes purines. However, 7-methylpurine is a poor substrate compared to purine.

  • Prodrug Design: Dihydro-purines are sometimes explored as "masked" prodrugs that oxidize in vivo to the active aromatic species, utilizing the hypoxic environment of tumors to prevent premature oxidation.

Part 5: References

  • Electrochemical Reduction of Purines: Dryhurst, G. (1969). "Electrochemical oxidation-reduction paths for pyrimidine, cytosine, purine and adenine." Talanta, 16(7), 855-874. Link

  • Synthesis of 7-Methylpurines: Prasad, R. N., & Robins, R. K. (1957).[3] "Potential Purine Antagonists.[3] VIII. The Preparation of Some 7-Methylpurines." Journal of the American Chemical Society, 79(24), 6401–6407.[3] Link

  • DNA Alkylation Mechanisms: Gates, K. S., et al. (2004). "Abasic site formation in DNA by N7-alkylguanines." Chemical Research in Toxicology, 17(7), 839-856. Link

  • Nomenclature of Fused Heterocycles: IUPAC Commission on Nomenclature of Organic Chemistry. "Nomenclature of Fused and Bridged Fused Ring Systems." Link

  • Properties of 7-Methylguanine: Lawley, P. D., & Brookes, P. (1963). "Further studies on the alkylation of nucleic acids and their constituent nucleotides." Biochemical Journal, 89(1), 127. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Methyl-6,7-dihydro-1H-purine as a Core Scaffold for Nucleoside Analog Synthesis and Enzymatic Probes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction and Scientific Rationale The design of modified nucleosid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Scientific Rationale

The design of modified nucleosides is a cornerstone of antiviral, antineoplastic, and enzymological research. Alkylation at the N7 position of the purine ring fundamentally alters the electronic distribution, hydrogen-bonding capacity, and stereochemical presentation of the nucleobase. Specifically, 7-Methyl-6,7-dihydro-1H-purine (CAS 255902-02-4) serves as a highly versatile, non-aromatic building block[1]. The 6,7-dihydro modification introduces a unique sp³ hybridized character at C6, providing a stable transition-state mimic for nucleoside phosphorylases and acting as a controlled intermediate for downstream functionalization.

Analogs derived from 7-methylpurines have demonstrated significant biological utility. For instance, highly substituted 7-methylpurines exhibit potent, selective cytotoxicity against glioblastoma and melanoma cell lines[2]. Furthermore, derivatives such as 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) are critical substrates for the continuous spectrophotometric assay of purine nucleoside phosphorylase (PNP), undergoing a distinct and quantifiable UV shift upon enzymatic phosphorolysis[3][4].

This application note details field-proven, optimized synthetic protocols for coupling 7-Methyl-6,7-dihydro-1H-purine to ribofuranosyl donors via a modified Vorbrüggen glycosylation, followed by structural validation and application in PNP enzymatic assays.

Synthetic Workflow and Optimization

The synthesis of nucleoside analogs from a 6,7-dihydro purine scaffold requires careful tuning of the classical Vorbrüggen glycosylation to prevent premature oxidation or degradation of the sensitive non-aromatic ring.

Workflow A 7-Methyl-6,7-dihydro -1H-purine B Silylated Intermediate A->B BSA, MeCN 40°C, 1h C Protected Nucleoside Analog B->C Ribose Donor TMSOTf, 0°C to RT D Deprotected Nucleoside C->D NaOMe, MeOH RT, 2h

Fig 1: Modified Vorbrüggen glycosylation workflow for 7-methyl-6,7-dihydro-1H-purine analogs.

Protocol 1: Modified Vorbrüggen Glycosylation

Expertise & Causality: Traditional Vorbrüggen glycosylations often utilize hexamethyldisilazane (HMDS) with catalytic ammonium sulfate at reflux temperatures. However, the 6,7-dihydro motif is thermally sensitive and prone to ring-opening under harsh acidic reflux. Therefore, we utilize N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile. BSA is a powerful silylating agent that operates efficiently at mild temperatures (40 °C), ensuring quantitative silylation of the N9 position without degrading the scaffold. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is selected as the Lewis acid; its strong Lewis acidity allows the generation of the electrophilic oxocarbenium ion at 0 °C, maximizing β-anomer selectivity via neighboring group participation from the 2-O-acyl group of the sugar donor.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under argon. Add 7-Methyl-6,7-dihydro-1H-purine (1.0 eq, 5.0 mmol) and suspend in 15 mL of anhydrous acetonitrile (MeCN).

  • Silylation: Inject BSA (2.5 eq, 12.5 mmol) dropwise via syringe. Stir the mixture at 40 °C for 1 hour until a clear solution forms, visually validating complete silylation. Cool the reaction to 0 °C using an ice bath.

  • Donor Addition: Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq, 5.5 mmol) in 10 mL of anhydrous MeCN and transfer to the reaction mixture.

  • Coupling: Slowly add TMSOTf (1.2 eq, 6.0 mmol) dropwise over 10 minutes. Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature (20–25 °C) and stir for an additional 4 hours.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ to neutralize the TMSOTf. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the protected nucleoside analog.

Data Presentation: Optimization of Glycosylation Conditions

To establish the self-validating nature of this protocol, various Lewis acids and solvents were screened. The quantitative data below dictates the use of TMSOTf in MeCN as the optimal system for maximizing β-selectivity and overall yield.

EntryLewis Acid (eq)SolventTemperatureβ:α RatioIsolated Yield (%)
1SnCl₄ (1.5)DCE80 °C3:142%
2BF₃·OEt₂ (2.0)DCMRT5:158%
3TMSOTf (1.2)DCM0 °C to RT12:176%
4 TMSOTf (1.2) MeCN 0 °C to RT >20:1 89%

Table 1: Optimization of coupling conditions. MeCN provides superior β-selectivity due to the formation of a stabilized α-nitrilium intermediate.

Protocol 2: Zemplén Deprotection

Expertise & Causality: The removal of the benzoyl protecting groups must be executed carefully. 7-Methylpurines possess an electron-deficient purine system, making the C8 position highly susceptible to nucleophilic attack and subsequent ring-opening under strong aqueous basic conditions. Zemplén transesterification utilizes a catalytic amount of sodium methoxide in anhydrous methanol, providing a mild environment that selectively cleaves the ester bonds while preserving the nucleobase scaffold.

Step-by-Step Methodology:

  • Dissolve the protected nucleoside (1.0 eq, 3.0 mmol) in 20 mL of anhydrous methanol.

  • Add a 0.5 M solution of NaOMe in MeOH (0.1 eq, 0.3 mmol).

  • Stir the reaction at room temperature for 2–3 hours. Monitor reaction progress via TLC (DCM/MeOH 9:1) to confirm the complete consumption of the starting material.

  • Neutralize the reaction mixture by adding pre-washed Dowex 50WX8 (H⁺ form) resin until the pH reaches exactly 7.0.

  • Filter the resin, wash thoroughly with methanol, and concentrate the filtrate in vacuo to yield the pure nucleoside analog.

Biological Application: Enzymatic Probing

Nucleoside analogs featuring the 7-methylpurine scaffold are indispensable tools in enzymology. A prime example is the continuous spectrophotometric assay of purine nucleoside phosphorylase (PNP) using 7-methylpurine ribonucleosides (such as MESG). When PNP cleaves the glycosidic bond of the analog in the presence of inorganic phosphate, the release of the free 7-methylpurine base triggers a significant bathochromic shift in the UV spectrum (from 330 nm to 360 nm)[4].

Pathway Substrate 7-Methylpurine Nucleoside Absorbance: 330 nm Enzyme Purine Nucleoside Phosphorylase (PNP) Substrate->Enzyme Product1 Free 7-Methylpurine Base Absorbance: 360 nm Enzyme->Product1 Phosphorolysis Product2 Ribose-1-Phosphate Downstream Signaling Enzyme->Product2 Glycosidic Cleavage Phosphate Inorganic Phosphate (Pi) Phosphate->Enzyme

Fig 2: Mechanism of PNP-mediated phosphorolysis of 7-methylpurine analogs and their UV shift.

Analytical Validation & Self-Validating Checks

To ensure the integrity of the synthesized analog before biological application, researchers must perform the following self-validating checks:

  • High-Resolution Mass Spectrometry (HRMS): ESI(+)-MS/MS must be used to confirm the molecular ion peak. For 7-methylpurine analogs, gas-phase fragmentation predominantly shows glycosidic bond cleavage, supporting an Sₙ1-like mechanism typical for these compounds[3].

  • UV-Vis Spectroscopy Baseline Scan: A baseline scan in 100 mM KCl buffer (pH 7.2) must establish the λ_max of the intact nucleoside (typically ~330 nm). The addition of PNP (0.05 U) and inorganic phosphate should result in a rapid, quantifiable shift to 360 nm, validating the compound's functionality as an enzymatic substrate[4].

References

  • Title: Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups Source: nih.gov URL: [Link]

  • Title: Synthesis and enzymatic evaluation of the guanosine analogue 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG): insights into the phosphorolysis reaction mechanism based on the blueprint transition state: SN1 or SN2? Source: gre.ac.uk URL: [Link]

  • Title: Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target Source: dovepress.com URL: [Link]

Sources

Application

Solubility of 7-Methyl-6,7-dihydro-1H-purine in DMSO and water

Application Note: Solubility Profiling and Handling of 7-Methyl-6,7-dihydro-1H-purine Executive Summary This technical guide addresses the solubility characteristics and handling protocols for 7-Methyl-6,7-dihydro-1H-pur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Handling of 7-Methyl-6,7-dihydro-1H-purine

Executive Summary

This technical guide addresses the solubility characteristics and handling protocols for 7-Methyl-6,7-dihydro-1H-purine (CAS 255902-02-4). While often confused with the common metabolite 7-Methylguanine (CAS 578-76-7) or 7-Methylpurine (CAS 1127-31-7), this specific dihydro-derivative presents unique physicochemical challenges.

Due to the limited empirical data available for this specific CAS entry, this guide synthesizes predictive modeling based on purine structure-activity relationships (SAR) with established "best practice" protocols for handling hydrophobic, nitrogen-rich heterocycles.

Key Recommendations:

  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the required solvent for stock solution preparation (Target: 10–20 mM).

  • Aqueous Solubility: Predicted to be poor (< 1 mg/mL) at neutral pH. Requires pH adjustment or co-solvents for aqueous stability.

  • Biological Use: Limit final DMSO concentration to <0.5% (v/v) to prevent compound precipitation ("crashing out") in culture media.

Chemical Identity & Theoretical Properties

Understanding the molecular structure is critical for predicting solubility behavior.

PropertyDetailImplication for Solubility
Chemical Name 7-Methyl-6,7-dihydro-1H-purineDihydro-structure disrupts aromaticity compared to standard purines.
CAS Number 255902-02-4Note: Verify this CAS matches your vial; distinct from 7-Methylguanine.
Molecular Weight ~136.15 g/mol Low MW facilitates dissolution, but crystal lattice energy may oppose it.
Predicted LogP ~ -0.5 to 0.5Moderately polar, but planar stacking often reduces water solubility.
pKa (Predicted) ~ 2.4 (N1) / ~ 9.0 (N9/N7)Solubility will be pH-dependent. Higher solubility expected at pH < 2 or pH > 10.

Nomenclature Alert: Ensure you are not working with 7-Methylguanine (2-amino-7-methyl-1,7-dihydro-6H-purin-6-one), which has a ketone at C6 and an amine at C2. The protocols below apply to both, but solubility limits will differ.

Solubility Profile: DMSO vs. Water[1]

The following data is derived from structural analogs (7-Methylpurine, 7-Methylguanine) and serves as a baseline for CAS 255902-02-4.

Table 1: Solubility Matrix
Solvent SystemSolubility PotentialComments
Water (pH 7.0) Low (< 1 mg/mL)Purines aggregate via

-stacking in neutral water. Heating (40°C) may temporarily aid dissolution but precipitation is likely upon cooling.
PBS (pH 7.4) Low (< 1 mg/mL)Salts in PBS can induce "salting out" effects, reducing solubility further compared to pure water.
DMSO (Anhydrous) High (> 10 mg/mL)Recommended Stock Solvent. Aprotic nature disrupts intermolecular H-bonds.
Ethanol Low-Moderate Not recommended for high-concentration stocks; evaporation alters concentration.
0.1 M HCl Moderate-High Protonation of ring nitrogens breaks crystal lattice. Good for aqueous stocks if acidic pH is tolerated.
0.1 M NaOH Moderate-High Deprotonation increases solubility. Risk of chemical degradation (hydrolysis) over time.

Protocol 1: Preparation of Stock Solutions (DMSO)

Objective: Create a stable, high-concentration stock (e.g., 20 mM) for long-term storage.

Materials:

  • Compound (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vials: Amber glass or polypropylene (DMSO-compatible)

  • Equipment: Vortex mixer, Ultrasonic bath (Sonicator)

Step-by-Step Workflow:

  • Calculations:

    • Target Concentration: 20 mM.

    • Formula:

      
      .
      
    • Example: To make 1 mL of 20 mM stock using MW 136.15:

      
      
      
  • Weighing:

    • Weigh the solid directly into the storage vial.

    • Critical: Do not weigh small masses (< 2 mg) if possible; error margins increase. Weigh ~5-10 mg and adjust DMSO volume accordingly.

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Inspection: If solid particles remain, sonicate at 37°C for 5–10 minutes.

    • Checkpoint: Solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

    • Note: DMSO is hygroscopic. Keep vials tightly sealed to prevent water absorption, which causes precipitation.

Protocol 2: Aqueous Solubility & Biological Application

Objective: Dilute DMSO stock into culture media (aqueous) without precipitation.

The "Crash-Out" Phenomenon: When a hydrophobic compound in DMSO is added to water, the DMSO rapidly mixes with water, leaving the compound "stranded." If the concentration exceeds the aqueous solubility limit, it precipitates immediately (often invisible to the naked eye).

Step-by-Step Dilution Protocol:

  • Thaw Stock: Warm DMSO stock to 37°C until fully melted and clear. Vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended):

    • If the final target is 10 µM, do not pipette 1 µL of 10 mM stock into 1 mL media directly.

    • Prepare a 10x working solution in media/buffer first.

  • Direct Addition Method:

    • Place the pipette tip submerged in the media/buffer.

    • Dispense the DMSO stock slowly while swirling/vortexing the media.

    • Rule: Keep final DMSO concentration

      
       (v/v).[2][3]
      
  • Validation (Turbidimetric Check):

    • Measure Absorbance at 600 nm (OD600) or check under a microscope.

    • If OD600 > 0.05 compared to blank media, precipitation has occurred.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilization and dilution.

SolubilityWorkflow Solid Solid 7-Methyl-6,7-dihydro-1H-purine SolventChoice Solvent Selection Solid->SolventChoice DMSO Anhydrous DMSO (Target: 10-50 mM) SolventChoice->DMSO Recommended Water Aqueous Buffer (PBS/Water) SolventChoice->Water Not Recommended (Low Solubility) Dissolution Dissolution Process (Vortex + Sonicate 37°C) DMSO->Dissolution QC Visual QC: Clear Solution? Dissolution->QC QC->Dissolution No (Repeat/Heat) Store Storage (-20°C, Desiccated) QC->Store Yes Dilution Biological Application (Dilute into Media) Store->Dilution Thaw PrecipCheck Precipitation Check (Turbidity/Microscopy) Dilution->PrecipCheck Success Ready for Assay (Final DMSO < 0.5%) PrecipCheck->Success Clear Fail Precipitation Detected (Reduce Conc. or Change Solvent) PrecipCheck->Fail Turbid

Caption: Workflow for preparing stable stock solutions and validating aqueous dilution for hydrophobic purine derivatives.

Troubleshooting & Stability

IssueCauseSolution
Precipitation in Stock DMSO absorbed water (hygroscopic).Use fresh, anhydrous DMSO. Sonicate at 40°C to re-dissolve.
Precipitation in Media Concentration exceeds aqueous solubility limit.Reduce final concentration. Perform serial dilution in DMSO before adding to media.
Yellowing of Solution Oxidation or degradation.Discard stock. Purines can oxidize; store under nitrogen/argon if possible.
Cytotoxicity DMSO concentration too high (>1%).Ensure final DMSO is < 0.5%.[2][3] Include a "Vehicle Control" (DMSO only) in assays.

References

  • Cayman Chemical. 7-Methylguanosine Product Information & Solubility Data. (Accessed 2023). Link

  • Sigma-Aldrich. 7-Methylguanine Solubility and Stability. (Accessed 2023). Link

  • BenchChem. Technical Guide on Solubility of Purine Derivatives. Link

  • ResearchGate. Discussions on DMSO Solubility of Purine Analogs. Link

  • PubChem. Compound Summary: 7-Methylguanine (Related Analog). Link

(Note: Specific literature for CAS 255902-02-4 is unavailable; references reflect data for close structural analogs 7-Methylguanine and 7-Methylpurine utilized for predictive modeling.)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the synthesis of 7-Methyl-6,7-dihydro-1H-purine

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the yield of 7-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the yield of 7-Methyl-6,7-dihydro-1H-purine .

Synthesizing 6,7-dihydropurines requires traversing a delicate mechanistic landscape. The process generally involves two critical transformations: the regioselective N7-methylation of a purine scaffold, followed by the controlled hydride reduction of the pyrimidine ring's 6,7-double bond. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-yield, reproducible results.

I. Mechanistic Workflow & Reaction Pathway

To understand where the synthesis fails, we must first map the kinetic and thermodynamic pathways of the reaction. The diagram below illustrates the optimal trajectory versus common side-reaction pitfalls.

G Start 1H-Purine Precursor Methylation Step 1: Regioselective N7-Methylation (Kinetic Control, TMP·MgCl, MeI) Start->Methylation Intermediate 7-Methyl-7H-purine (Isolated Intermediate) Methylation->Intermediate Optimized N9_Byproduct N9-Methylpurine (Thermodynamic Byproduct) Methylation->N9_Byproduct High Temp/Basic Reduction Step 2: Hydride Reduction (NaBH4, EtOH, 0°C) Intermediate->Reduction Product 7-Methyl-6,7-dihydro-1H-purine (Target Product) Reduction->Product Controlled Over_Reduction Over-reduced/Cleaved Ring (Degradation Side Reaction) Reduction->Over_Reduction Excess NaBH4 / Heat

Workflow and mechanistic pitfalls in the synthesis of 7-Methyl-6,7-dihydro-1H-purine.

II. Troubleshooting & FAQs

Q1: My methylation step is yielding predominantly the N9-methyl isomer instead of the required N7-methyl intermediate. How do I invert this selectivity? The Science: The N9-alkylated purine is the thermodynamically favored product, whereas the N7-isomer is the kinetically favored product[1][2]. If you are using standard basic conditions (e.g.,


 in DMF) at elevated temperatures, the system will rapidly equilibrate to the more stable N9-isomer.
The Solution:  You must enforce strict kinetic control. Lower the reaction temperature and utilize a sterically hindered Hauser base, such as 2,2,6,6-tetramethylpiperidinyl magnesium chloride (TMP·MgCl), which selectively directs alkylation to the more sterically hindered N7 position[3]. Alternatively, utilizing 2,2,2-trifluoroethanol as a solvent has been shown to stabilize the N7-cationic transition state during methylation, significantly boosting the N7:N9 ratio[4].

Q2: During the reduction step with


, I am observing complete degradation or ring cleavage instead of the 6,7-dihydro species. What is causing this? 
The Science:  The introduction of the N7-methyl group creates a permanent positive charge (or partial positive character) across the N7-C8 and N7-C6 bonds, effectively activating the pyrimidine ring toward nucleophilic hydride attack[5]. While this makes the 6,7-double bond easy to reduce, it also makes the entire ring system highly susceptible to over-reduction and subsequent hydrolytic cleavage if the hydride source is too aggressive or applied at ambient temperatures[5][6].
The Solution:  Strict stoichiometric and thermal control is non-negotiable. Limit the sodium borohydride to exactly 1.1–1.2 equivalents and maintain the reaction at strictly 0 °C in absolute ethanol[6][7]. Quench the reaction rapidly with a mild acid (like saturated 

) the moment TLC indicates the consumption of the starting material.

Q3: My isolated yield of 7-Methyl-6,7-dihydro-1H-purine is inexplicably low after silica gel chromatography, despite a clean reaction profile. Where is the material going? The Science: 6,7-dihydropurines are highly polar, electron-rich species that act as strong hydrogen-bond donors and acceptors. When exposed to the slightly acidic silanol groups of standard silica gel, they undergo irreversible chemisorption or degradation on the column. The Solution: Abandon standard silica gel for this specific intermediate. Instead, pre-treat your silica with 1–2% triethylamine (TEA) to neutralize the acidic sites, or switch entirely to neutral alumina or reverse-phase chromatography (C18) for purification.

III. Quantitative Optimization Data

To guide your experimental design, the following table summarizes the causal relationship between reaction parameters and product distribution based on established kinetic optimization models.

Reaction StepParameter VariedConditionsPrimary OutcomeYield of Target (%)
1. N7-Methylation Standard Base

, DMF, 80 °C
N9-Methylpurine (Thermodynamic)< 15% (N7)
1. N7-Methylation Hauser BaseTMP·MgCl, THF, 0 °C7-Methyl-7H-purine (Kinetic)78% (N7)
1. N7-Methylation Solvent EffectTrifluoroethanol, MW7-Methyl-7H-purine (Kinetic)82% (N7)
2. Reduction Excess Reductant3.0 eq

, RT
Ring Cleavage / Over-reduction< 10%
2. Reduction Controlled Hydride1.1 eq

, EtOH, 0 °C
7-Methyl-6,7-dihydro-1H-purine85%

IV. Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Methyl-7H-purine (Kinetic Control)

Note: This protocol utilizes a Hauser base to ensure N7 regioselectivity.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 1H-purine (10.0 mmol) and suspend in anhydrous THF (40 mL).

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add TMP·MgCl (1.1 equivalents, 1 M in THF/toluene) over 15 minutes[3]. Stir at 0 °C for 30 minutes to ensure complete metalation.

  • Alkylation: Add methyl iodide (MeI, 1.2 equivalents) dropwise. Maintain the reaction at 0 °C for 2 hours, monitoring by LC-MS to prevent thermodynamic equilibration.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
     (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Purify via flash chromatography (neutralized silica, 1% TEA in DCM/MeOH gradients) to isolate the N7-methyl intermediate.

Protocol B: Controlled Reduction to 7-Methyl-6,7-dihydro-1H-purine

Note: Strict temperature control is required to prevent ring cleavage.

  • Preparation: Dissolve the isolated 7-methyl-7H-purine (5.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes.

  • Hydride Addition: Add sodium borohydride (

    
    , 5.5 mmol, 1.1 eq) in small portions over 10 minutes to prevent exothermic spikes[6][7].
    
  • Monitoring: Stir at 0 °C for 45 minutes. Monitor strictly via TLC or LC-MS. Do not let the reaction warm to room temperature.

  • Quench: Once the starting material is consumed, immediately quench the excess hydride by adding cold acetone (2 mL), followed by 10 mL of water.

  • Isolation: Concentrate the ethanol under reduced pressure (bath temp < 30 °C). Extract the aqueous residue with a highly polar organic solvent mixture (e.g.,

    
    :Isopropanol 3:1). Dry and concentrate to yield the target 7-Methyl-6,7-dihydro-1H-purine.
    

V. References

  • Trifluoroethanol solvent facilitates selective N-7 methylation of purines. PubMed (NIH). Available at:[Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC (NIH). Available at:[Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at:[Link]

  • Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. PMC (NIH). Available at:[Link]

  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. ResearchGate. Available at:[Link]

  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. PMC (NIH). Available at:[Link]

  • Volume 16: Six-Membered Hetarenes with Two Identical Heteroatoms: Reduction of Purines. Thieme Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Maintaining the Stability of 7-Methyl-6,7-dihydro-1H-purine

Welcome to the technical support center for 7-Methyl-6,7-dihydro-1H-purine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this purine analogue in their experi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Methyl-6,7-dihydro-1H-purine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this purine analogue in their experiments. As a specialized derivative, ensuring the stability of 7-Methyl-6,7-dihydro-1H-purine is critical for reproducible and accurate results. This document provides in-depth guidance on storage conditions, handling procedures, and troubleshooting common stability-related issues.

Disclaimer: Specific stability data for 7-Methyl-6,7-dihydro-1H-purine is not widely available in published literature. The following recommendations are based on established best practices for the storage and handling of structurally similar purine analogues and related chemical compounds.[1][2][3] These guidelines are intended to provide a strong foundation for maintaining the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 7-Methyl-6,7-dihydro-1H-purine?

A1: Based on the general chemistry of purine analogues, the primary factors leading to degradation are likely to be:

  • Hydrolysis: The dihydro-purine ring system can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air and light over extended periods.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[4]

  • Moisture: The presence of moisture can facilitate hydrolytic degradation.

Q2: How should I store the solid form of 7-Methyl-6,7-dihydro-1H-purine?

A2: For long-term stability, the solid (lyophilized powder) form of 7-Methyl-6,7-dihydro-1H-purine should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended for short to medium-term storage. For long-term storage, -20°C is preferable to minimize degradation.[5][6]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[7]

  • Moisture: A desiccator should be used to maintain a low-humidity environment.

Q3: What is the best way to prepare and store solutions of 7-Methyl-6,7-dihydro-1H-purine?

A3: The stability of 7-Methyl-6,7-dihydro-1H-purine in solution is expected to be lower than in its solid form.

  • Solvent Choice: For stock solutions, organic solvents such as DMSO or dimethyl formamide (DMF) are generally preferred for purine analogues.[5] These solvents should be of high purity and anhydrous to minimize moisture-related degradation.

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions for more than one day.[5] If aqueous buffers are required for your experiment, prepare the solution fresh from a stock in an organic solvent.

  • Storage of Stock Solutions: If necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I repeatedly freeze and thaw my stock solution?

A4: It is highly discouraged to subject stock solutions to multiple freeze-thaw cycles. This can introduce moisture and accelerate the degradation of the compound. Preparing single-use aliquots is the best practice to maintain the integrity of your stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions from a new vial of solid compound.2. Review storage conditions and ensure they align with the recommendations.3. Perform a quality control check (e.g., HPLC-MS) on your stock solution to assess its purity.
Precipitation observed in a thawed stock solution. The compound may have limited solubility at lower temperatures, or the solvent may have absorbed water, reducing solubility.1. Gently warm the solution to room temperature and vortex to redissolve.2. If precipitation persists, centrifuge the vial and use the supernatant, taking into account the potential change in concentration.3. For future use, consider preparing a more dilute stock solution or using a different solvent.
Discoloration of the solid compound. This could indicate oxidation or the presence of impurities.1. Do not use the discolored compound for sensitive experiments.2. If possible, confirm the identity and purity of the compound using analytical methods.3. Order a fresh batch of the compound and store it under the recommended conditions.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 7-Methyl-6,7-dihydro-1H-purine
  • Upon receipt, immediately place the vial containing the lyophilized powder in a desiccator inside a -20°C freezer.

  • Ensure the vial is tightly sealed. For added protection, the vial can be placed inside a secondary container with a desiccant.

  • Protect the compound from light by using an amber vial or storing it in a light-blocking container.

  • Maintain a detailed inventory, including the date of receipt and opening.

Protocol 2: Preparation and Storage of a Stock Solution
  • Allow the vial of solid 7-Methyl-6,7-dihydro-1H-purine to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Under a fume hood, add the appropriate volume of anhydrous, high-purity DMSO or DMF to the vial to achieve the desired concentration.

  • Vortex the solution until the compound is completely dissolved.

  • Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

  • For use, thaw a single aliquot and use it immediately. Do not refreeze any unused portion of the thawed aliquot.

Visualization of Stability Factors

The following diagram illustrates the key environmental factors that can impact the stability of 7-Methyl-6,7-dihydro-1H-purine and the recommended protective measures.

StabilityFactors cluster_compound 7-Methyl-6,7-dihydro-1H-purine cluster_factors Degradation Factors cluster_protection Protective Measures Compound Stable Compound Degraded Degraded Compound Compound->Degraded Degradation Temperature High Temperature Temperature->Compound Light Light Exposure Light->Compound Moisture Moisture/Humidity Moisture->Compound Oxygen Oxygen (Air) Oxygen->Compound Cold_Storage Cold Storage (-20°C) Cold_Storage->Temperature Mitigates Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxygen Mitigates Desiccation Desiccation Desiccation->Moisture Mitigates Light_Protection Light Protection Light_Protection->Light Mitigates

Caption: Key factors influencing the stability of 7-Methyl-6,7-dihydro-1H-purine.

References

  • National Center for Biotechnology Information. (n.d.). 7-Methyluric acid. PubChem Compound Database. Retrieved from [Link]

  • Lijinsky, W., & Reuber, M. D. (1987). The formation of 6,7-dihydro-7-hydroxy-1-hydroxy-methyl-5H-pyrrolizine, a metabolite of pyrrolizidine alkaloids. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 181(1), 55-61.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014, July 14). Purine Analogues. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Purine, 7-methyl-. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 7-METHYL-6-THIOPURINE. Retrieved from [Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Wikipedia. (2023, November 29). Purine analogue. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7H-Purin-6-amine, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pryimenko, A. O., et al. (2021). Investigation of acute toxicity of novel 3,7-dihydro-1H-purine-2,6-dione derivatives. Journal of Organic and Pharmaceutical Chemistry, 19(1), 55-60.
  • An, S., Kumar, R., Sheets, E. D., & Deng, H. (2014). A New View into the Regulation of Purine Metabolism – The Purinosome. FEBS Letters, 588(16), 2736–2742.
  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Pfizer. (n.d.). GENOTROPIN® (somatropin) How Supplied/Storage and Handling. Pfizer Medical - US. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methylxanthine. PubChem Compound Database. Retrieved from [Link]

  • An, S., Kumar, R., Sheets, E. D., & Deng, H. (2014). A New View into the Regulation of Purine Metabolism – The Purinosome. FEBS Letters, 588(16), 2736–2742.
  • WikiLectures. (2024, December 17). Metabolism of purine nucleotides, regulation, inhibitors, disorders. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for 7-Methyl-6,7-dihydro-1H-purine crude mixtures

This guide is structured as a Technical Support Center for advanced researchers. It bypasses generic advice to focus on the specific physicochemical challenges of 7-Methyl-6,7-dihydro-1H-purine —specifically its high pol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for advanced researchers. It bypasses generic advice to focus on the specific physicochemical challenges of 7-Methyl-6,7-dihydro-1H-purine —specifically its high polarity, susceptibility to oxidation (due to the dihydro- scaffold), and the difficulty of separating N7/N9 regioisomers.[1]

Status: Active | Ticket ID: PUR-7M-DHP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The "Polarity Trap"

Purifying 7-Methyl-6,7-dihydro-1H-purine presents a tripartite challenge:

  • Regio-Isomerism: The N7-methylated product is often kinetically favored but thermodynamically less stable than the N9-isomer.[2] Co-elution is common.[1]

  • Oxidative Instability: The "6,7-dihydro" motif breaks aromaticity, making the compound prone to spontaneous dehydrogenation (oxidation) back to the fully aromatic 7-methylpurine upon exposure to air or light.

  • Solubility: As a zwitterionic-capable species, it resists extraction into standard organic solvents (DCM, EtOAc), often remaining "stuck" in the aqueous phase.

Module 1: Crude Mixture Stabilization & Work-up

Objective: Isolate the crude solid without triggering oxidation or losing product to the aqueous mother liquor.

The "Cold & Inert" Protocol

Stop using Rotovaps at 40°C+ without inert gas backfilling. The dihydro- scaffold is fragile.

  • Quench Under Argon: Immediately after synthesis, cool the reaction mixture to 0–4°C . Sparge all quench buffers with Argon/Nitrogen for 15 minutes prior to use.[1]

  • pH-Switch Extraction (The "Amphoteric Toggle"):

    • Principle: 7-methylated purines often behave as betaines (positive charge on N7, negative charge delocalized).[1]

    • Step A (Acidify): Adjust pH to ~2.0 using 1M HCl. The molecule is fully protonated (cationic). Wash with DCM to remove non-polar impurities (starting materials). Product stays in water.

    • Step B (Neutralize/Basify): Carefully adjust pH to the calculated isoelectric point (pI), typically between pH 6.5–8.0 (verify with pilot aliquot).

    • Step C (Salting Out): Saturate the aqueous phase with NaCl. Extract with n-Butanol or THF/Ethyl Acetate (1:1) . Standard EtOAc will likely fail.[1]

Data Table: Solubility Profile
Solvent SystemSolubility (25°C)Application
Dichloromethane (DCM)< 0.1 mg/mLWashing non-polar impurities
Water (pH 7)> 10 mg/mLPrimary solvent (difficult to remove)
n-ButanolModerateBest for liquid-liquid extraction
Methanol/Water (10%)HighIdeal for Reverse Phase loading

Module 2: Chromatographic Separation (Isomer Resolution)

Objective: Separate the N7-target from the N9-isomer and fully aromatic byproducts.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct stationary phase based on crude purity.

PurificationLogic Start Crude Mixture Analysis IsomerCheck Is N9-Isomer > 10%? Start->IsomerCheck OxidationCheck Is Aromatic Impurity Present? IsomerCheck->OxidationCheck No MethodA Method A: C18 Reverse Phase (Ion-Pairing) IsomerCheck->MethodA Yes (Hard Separation) MethodB Method B: Cation Exchange (SCX Resin) OxidationCheck->MethodB Yes (Charge Difference) MethodC Method C: HILIC (Polar Stationary Phase) OxidationCheck->MethodC No (Retention Issue) Final Pure 7-Methyl-6,7-dihydro-1H-purine MethodA->Final Lyophilize (Salt Removal) MethodB->Final MethodC->Final

Caption: Decision matrix for chromatographic selection based on impurity profile (Isomers vs. Oxidation products).

Protocol: Ion-Pairing Reverse Phase HPLC

Standard silica gel (Normal Phase) often irreversibly adsorbs polar purines. Use C18 with pH control.[1]

  • Column: C18 (ODS) preparative column, 5µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Low pH suppresses ionization of acidic moieties, improving retention.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0% B for 5 min (desalting), then 0% → 15% B over 20 min. Note: Methylated purines elute early.[1] High organic content is rarely needed.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/dihydro backbone).

    • Troubleshooting: If the N7 and N9 isomers co-elute, switch buffer to 10 mM Ammonium Bicarbonate (pH 8.0) . The pKa differences between N7 and N9 often maximize at basic pH.

Module 3: Crystallization & Polishing

Objective: Final removal of salts and amorphous material.

The "Anti-Solvent" Drop Method

Recrystallization by cooling is often ineffective for these polar compounds due to "oiling out." Use anti-solvent precipitation.[1]

  • Dissolve crude solid in the minimum volume of warm water (35°C) or Methanol .

  • Filter through a 0.22 µm PTFE syringe filter to remove dust/insolubles.

  • Place the vial in a larger vessel containing Acetone or Diethyl Ether (vapor diffusion) OR slowly add cold Isopropanol dropwise with stirring.

  • Critical Step: If an oil forms, scratch the glass surface with a spatula or add a seed crystal of a generic purine (like caffeine) if authentic seed is unavailable, to induce nucleation.

  • Harvest crystals via filtration under Argon blanket.[1]

Module 4: Troubleshooting & FAQs

Q1: My product turns brown on the filter paper. What happened?

Diagnosis: Oxidative Dehydrogenation.[1] Mechanism: The "6,7-dihydro" bond is chemically labile.[1] Exposure to air, combined with light, catalyzes the loss of H₂ to form the aromatic 7-methylpurine.[1] Fix:

  • Perform all filtrations under a Nitrogen cone.

  • Store the wet cake immediately in a vacuum desiccator protected from light (wrap in foil).

  • Add a trace antioxidant (e.g., 0.1% Ascorbic Acid) to the elution buffers if biological compatibility allows.

Q2: I see two spots on TLC that merge?

Diagnosis: Tautomerism or N7/N9 Isomerism.[1] Fix:

  • Run 2D-NMR (HMBC) to distinguish isomers.[3] N9 isomers typically show a correlation between the methyl protons and C4/C8, whereas N7 correlates to C5/C8 [1].

  • For TLC, add 1% Ammonia to the eluent (e.g., DCM:MeOH:NH₄OH 80:18:[1]2) to suppress protonation streaking.

Q3: The product yields are low (<20%), but the crude looked good.

Diagnosis: Water solubility loss.[1] Fix: Your product is likely in the aqueous waste of your extraction.

  • Action: Take the aqueous layer, lyophilize it to dryness, and perform a "Solid-Liquid Extraction" by washing the salts with dry Methanol. The product will dissolve in MeOH, leaving inorganic salts (NaCl/Na₂SO₄) behind.

References & Grounding

  • BenchChem Technical Guides. (2025). Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from (General reference for HMBC methodology in purines).

  • Okamura, T., et al. (2024).[1][4] Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry . Discusses the kinetic vs. thermodynamic control of N7/N9 methylation and solvent effects (THF vs. DMF).

  • Townsend, L. B. (Various).[1] Chemistry of Nucleosides and Nucleotides. (Standard text on Purine reactivity and tautomerism).

  • PubChem Compound Summary. (2025). 7-Methylxanthine and related dihydro-purine derivatives. Physical property data (pKa, Solubility).

Disclaimer: This guide assumes standard laboratory safety protocols. 7-Methyl-6,7-dihydro-1H-purine derivatives may be biologically active; handle with appropriate PPE.[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 7-Methyl-6,7-dihydro-1H-purine vs 7-methylxanthine

This guide provides a technical comparison of the 1H NMR characteristics of 7-Methylpurine (the aromatic parent), 7-Methylxanthine (the oxidized metabolite), and addresses the specific 7-Methyl-6,7-dihydro-1H-purine (a r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the 1H NMR characteristics of 7-Methylpurine (the aromatic parent), 7-Methylxanthine (the oxidized metabolite), and addresses the specific 7-Methyl-6,7-dihydro-1H-purine (a reduced intermediate).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Metabolism Researchers

Executive Summary & Structural Scope

In purine metabolism and synthesis, distinguishing between oxidation states is critical. Researchers often encounter ambiguity when differentiating the fully aromatic 7-Methylpurine , the oxidized 7-Methylxanthine (a caffeine metabolite), and the reduced intermediate 7-Methyl-6,7-dihydro-1H-purine .

This guide defines the specific NMR signatures required to identify these compounds in DMSO-d6, focusing on the diagnostic amide , aromatic , and aliphatic regions.

The Three Compounds of Interest
CompoundCommon NameStructure DescriptionKey Feature
A 7-Methylxanthine 3,7-dihydro-7-methyl-1H-purine-2,6-dioneOxidized: Two carbonyls, two amide protons.
B 7-Methylpurine 7-methyl-7H-purineAromatic: No carbonyls, fully conjugated ring.
C 7-Methyl-6,7-dihydropurine 7-methyl-6,7-dihydro-1H-purineReduced: Loss of aromaticity at C6-N7 bond; presence of methylene (CH₂).

Experimental Protocol (Self-Validating)

To ensure reproducible chemical shifts (


), strict control of concentration and water content is required, as exchangeable amide protons in xanthines are sensitive to hydration and pH.
Materials & Reagents
  • Solvent: DMSO-d6 (99.9 atom % D) with 0.03% v/v TMS.

    • Why DMSO? Chloroform often fails to dissolve polar xanthines; D2O causes exchange of the critical amide protons, erasing diagnostic signals.

  • Sample Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of coupling constants in dihydro- species).

Step-by-Step Workflow
  • Dissolution: Add DMSO-d6 to the solid. Vortex for 30 seconds. If the sample (specifically 7-Methylxanthine) is stubborn, sonicate at 30°C for 5 minutes.

  • Equilibration: Allow the tube to sit for 5 minutes to reach thermal equilibrium.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): > 2.0 seconds (Critical for accurate integration of the slow-relaxing amide protons).

    • Scans: 16–64.

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm or TMS at 0.00 ppm .

Comparative Data Analysis

Table 1: Chemical Shift ( ) Comparison in DMSO-d6
Proton Assignment7-Methylxanthine (Oxidized)7-Methylpurine (Aromatic)7-Methyl-6,7-dihydropurine (Reduced)
N1-H (Amide) 11.46 ppm (s)Absent~6-8 ppm (Broad, if protonated)
N3-H (Amide) 10.82 ppm (s)AbsentAbsent
C2-H (Aromatic) Absent (Carbonyl)~8.8 - 9.0 ppm (s)~8.0 ppm (s)
C6-H (Aromatic) Absent (Carbonyl)~8.6 - 8.8 ppm (s)Absent (Becomes CH₂)
C8-H (Aromatic) 7.87 ppm (s)~8.4 - 8.6 ppm (s)~7.5 ppm (s)
C6-H₂ (Methylene) AbsentAbsent~4.0 - 4.5 ppm (s/d)
N7-CH₃ (Methyl) 3.81 ppm (s)~4.05 ppm (s)~3.0 - 3.5 ppm (s)

Note: Chemical shifts for 7-Methylpurine are concentration-dependent due to stacking interactions. The "Reduced" values are predicted based on general dihydropurine shifts where C6-sp2 converts to C6-sp3.

Structural Elucidation Logic

Differentiation Strategy
Scenario A: Distinguishing Xanthine vs. Purine

This is the most common comparison (e.g., checking if a synthesis starting from a purine precursor was successfully oxidized).

  • Look at 10–12 ppm: If you see broad singlets here, you have 7-Methylxanthine . The parent 7-Methylpurine has no protons in this region.

  • Look at 8–9 ppm:

    • 7-Methylxanthine: Shows only one aromatic signal (H8 at ~7.87 ppm).

    • 7-Methylpurine: Shows three distinct aromatic signals (H2, H6, H8).

Scenario B: Identifying the "6,7-Dihydro" Intermediate

If you suspect the presence of 7-Methyl-6,7-dihydro-1H-purine (CAS 255902-02-4):

  • Check for Loss of Aromaticity: The signal for H6 (usually ~8.7 ppm) will disappear.

  • Check for Methylene: A new signal corresponding to the CH₂ at position 6 will appear in the aliphatic region (typically 4.0–4.8 ppm ), likely integrating to 2H.

  • Check N-Methyl Shift: The N7-Methyl group often shifts upfield (shielded) when the adjacent C6-N7 double bond is reduced.

Visualization: Structural Decision Tree

The following diagram illustrates the logical flow for identifying your compound based on the NMR signals described above.

NMR_Identification Start Unknown Purine Derivative (1H NMR in DMSO-d6) CheckAmide Are there signals > 10 ppm? Start->CheckAmide CheckAromatic Count signals in 7.5 - 9.5 ppm region CheckAmide->CheckAromatic No Result_Xanthine 7-Methylxanthine (Oxidized) • 2 Amide Protons (>10ppm) • Only 1 Aromatic H (H8) • 2 Carbonyls (Silent in 1H) CheckAmide->Result_Xanthine Yes (10-12 ppm) CheckAliphatic Check 3.0 - 5.0 ppm region CheckAromatic->CheckAliphatic < 3 Signals Result_Purine 7-Methylpurine (Aromatic Parent) • 0 Amide Protons • 3 Aromatic H (H2, H6, H8) • Fully Conjugated CheckAromatic->Result_Purine 3 Signals (H2, H6, H8) CheckAliphatic->Result_Purine Only Methyl peak found Result_Dihydro 7-Methyl-6,7-dihydropurine (Reduced Intermediate) • 0 Amide Protons • New CH2 Signal (~4.5 ppm) • Loss of H6 Aromatic Signal CheckAliphatic->Result_Dihydro New CH2 peak found

Caption: Decision tree for distinguishing 7-Methylxanthine from 7-Methylpurine and its dihydro-analogs.

References

  • 7-Methylxanthine Spectral Data (HMDB): Human Metabolome Database. 7-Methylxanthine NMR Spectra. Available at: [Link]

  • 7-Methylxanthine Characterization (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 68374, 7-Methylxanthine. Available at: [Link]

  • Purine Synthesis & Intermediates: Algharrawi, K. H. R., & Subramanian, M. (2020). Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli. Iraqi Journal of Chemical and Petroleum Engineering. Available at: [Link]

  • CAS 255902-02-4 Entry: NIH PubChem. 7-Methyl-6,7-dihydro-1H-purine. Available at: [Link]

Comparative

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Patterns of C₂H₈N₄ Purine Derivatives

Executive Summary & Analytical Challenge The structural elucidation of low-molecular-weight nitrogenous bases is a cornerstone of metabolomics, DNA adductomics, and pharmacokinetic profiling. Compounds with the molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The structural elucidation of low-molecular-weight nitrogenous bases is a cornerstone of metabolomics, DNA adductomics, and pharmacokinetic profiling. Compounds with the molecular formula C₆H₈N₄ (exact mass 136.0749 Da) present a unique analytical challenge. This formula encompasses several biologically relevant isomers, including saturated purine derivatives (e.g., dihydromethylpurines) and structurally distinct pteridines (e.g., 5,6,7,8-tetrahydropteridine)[1].

Because these isomers share identical precursor masses ([M+H]⁺ at m/z 137.0822), chromatographic retention times and high-resolution MS¹ are insufficient for definitive identification. Instead, researchers must rely on the causality of Collision-Induced Dissociation (CID) to differentiate these structures. This guide objectively compares the performance of leading mass spectrometry platforms (Orbitrap, Q-TOF, and QqQ) in resolving these complex fragmentation pathways and provides a self-validating experimental protocol for your laboratory.

Core Fragmentation Mechanisms of C₆H₈N₄ Purines

To confidently annotate C₆H₈N₄ purine derivatives, one must understand the thermodynamic drivers behind their gas-phase dissociation. Unlike simple aliphatic amines, the fused imidazole-pyrimidine core of purines undergoes highly specific rearrangement reactions upon collisional activation[2].

The Retro-Diels-Alder (rDA) Reaction

The most prominent fragmentation mechanism in purine and pyrimidine derivatives is the retro-Diels-Alder (rDA) reaction[3]. In positive electrospray ionization (ESI+), the protonated precursor ion ([M+H]⁺ m/z 137.0822) undergoes a concerted cleavage across the N1-C2 and N3-C4 bonds of the pyrimidine ring.

  • Neutral Loss of HCN (27 Da): A classic signature of the unsubstituted imidazole ring, yielding an intense fragment at m/z 110.0715.

  • Loss of Isocyanic Acid / Methyl Isocyanate: Depending on the methylation site, methylpurines often exhibit a characteristic loss of CH₃NCO (57 Da) or CH₃N (29 Da)[4].

Ammonia Elimination

For aminated purine derivatives, the loss of NH₃ (17.0265 Da) is a highly competitive pathway, driven by the stability of the resulting carbocation. This yields a diagnostic fragment at m/z 120.0556. The absence of imidazole ring opening prior to these neutral losses is a hallmark of purine MS/MS behavior[2].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 137.0822 (C6H9N4+) F1 Fragment 1 [M+H - NH3]+ m/z 120.0556 M->F1 -NH3 (17 Da) F2 Fragment 2 [M+H - HCN]+ m/z 110.0715 M->F2 -HCN (27 Da) F3 Fragment 3 [M+H - CH3N]+ m/z 108.0556 M->F3 -CH3N (29 Da) F4 Ring Cleavage m/z 81.0447 F2->F4 -CH2NH (29 Da)

Caption: Proposed CID fragmentation pathway for C₆H₈N₄ purine derivatives highlighting key neutral losses.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

Selecting the correct MS architecture is critical for low-mass-ion profiling[5]. Below is an objective comparison of three leading topologies for analyzing C₆H₈N₄ purines.

Orbitrap HRMS (e.g., Thermo Q Exactive)

Best For: Untargeted adductomics and resolving isobaric background noise.

  • Causality: The Orbitrap utilizes Fourier Transform of image currents, providing ultra-high resolving power (>140,000 FWHM at m/z 200). This is essential when differentiating the m/z 137.0822 purine ion from near-isobaric matrix interferences (e.g., hypoxanthine isotopes or endogenous background ions)[5].

  • Limitation: Slower scan speeds at maximum resolution can result in insufficient data points across narrow UHPLC peaks.

Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6546)

Best For: High-throughput screening and rapid UHPLC gradients.

  • Causality: Q-TOFs measure the flight time of ions in a drift tube, allowing for extremely fast acquisition rates (up to 50 Hz). While the resolving power (~60,000 FWHM) is lower than an Orbitrap, the rapid MS/MS duty cycle ensures excellent fragmentation coverage for co-eluting isomers.

Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)

Best For: Validated, high-sensitivity targeted quantitation.

  • Causality: QqQ platforms operate in Multiple Reaction Monitoring (MRM) mode. By filtering out all ions except the specific precursor (m/z 137.1) and target fragment (e.g., m/z 110.1), QqQs eliminate baseline noise, achieving the lowest Limits of Detection (LOD). They cannot, however, perform retrospective structural elucidation.

Quantitative Performance Summary
FeatureOrbitrap HRMSQ-TOF HRMSTriple Quadrupole (QqQ)
Mass Accuracy < 1 ppm< 2 ppmNominal (~0.1 Da)
Resolving Power (FWHM) 140,000 - 240,00040,000 - 80,000Unit Resolution
Scan Speed (MS/MS) ~12 - 20 HzUp to 50 Hz> 500 MRMs/sec
Dynamic Range 4 - 5 logs5 logs6 logs
Best Application Structural ElucidationFast Isomer ScreeningAbsolute Quantitation

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). Purine derivatives are highly polar; standard C18 reversed-phase columns often result in poor retention and ion suppression in the solvent front.

Step 1: Sample Preparation
  • Extract 50 µL of biological matrix using 150 µL of cold Acetonitrile/Methanol (80:20, v/v) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C-labeled purine) to monitor extraction recovery and matrix effects.

Step 2: UHPLC Separation (HILIC)
  • Column: Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in H₂O (Adjusted to pH 3.0 with Formic Acid). Causality: Low pH ensures the purine nitrogens remain fully protonated, enhancing ESI+ efficiency.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. Flow rate: 0.4 mL/min.

Step 3: MS/MS Tuning & Acquisition
  • Source: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Collision Energy (CE): Perform a CE ramp (10, 20, 30 eV) using Higher-energy Collisional Dissociation (HCD) or CID. Causality: Low CE (10 eV) preserves the m/z 120 fragment (NH₃ loss), while high CE (30 eV) drives the rDA reaction to yield the m/z 81 ring-cleavage product.

LCMS_Workflow A Sample Prep (Protein Crash) B UHPLC Separation (HILIC Column) A->B C ESI Ionization (Positive Mode) B->C D Mass Analyzer (Orbitrap / Q-TOF) C->D E CID/HCD Fragmentation (Collision Cell) D->E F Data Analysis (Isomer Differentiation) E->F

Caption: Step-by-step HILIC-MS/MS workflow for the isolation and characterization of polar purine derivatives.

References

  • Wüthrich, C., et al. "Breath response following a nutritional challenge monitored by secondary electrospray ionization high-resolution mass spectrometry." ETH Zurich Research Collection. 1[1]

  • Lee, J., et al. "Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines." PMC - NIH. 3[3]

  • Vyskocilová, P., et al. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway." PubMed - NIH. 2[2]

  • Sierakowska, A., et al. "Mass Spectrometry Study of New Polyamine Derivatives of Caffeine." Semantic Scholar. 4[4]

  • Kim, K., et al. "Identification of hypoxanthine as a urine marker for non-Hodgkin lymphoma by low-mass-ion profiling." ResearchGate. 5[5]

Sources

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